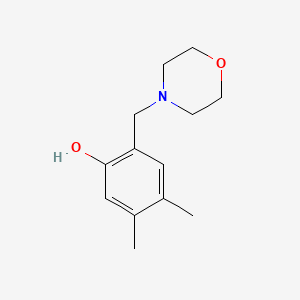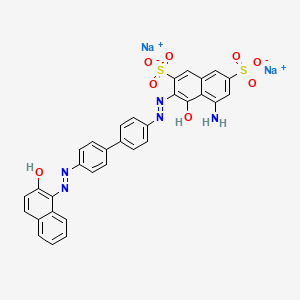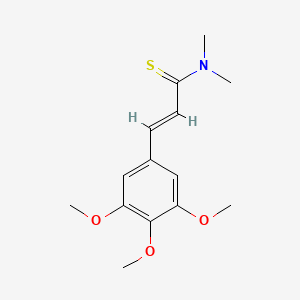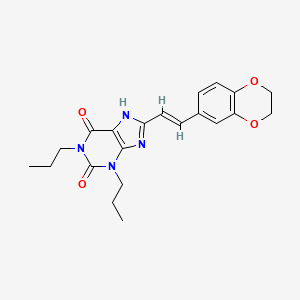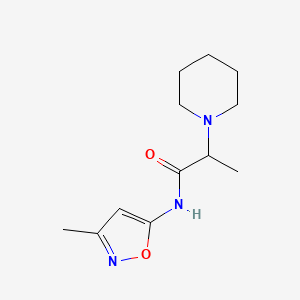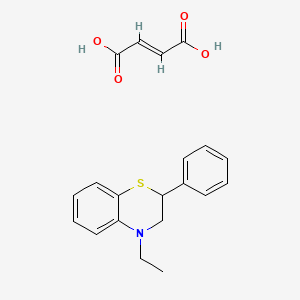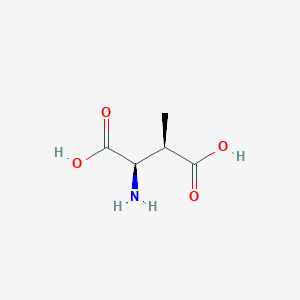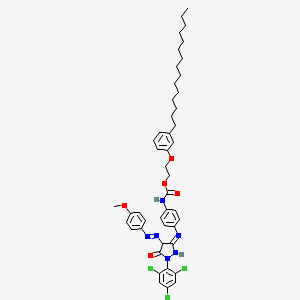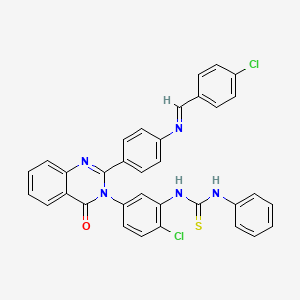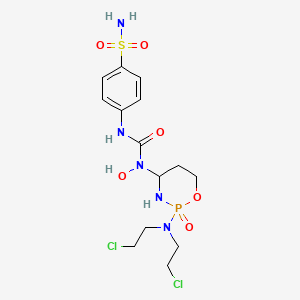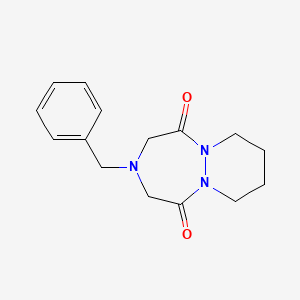
3-(1-Phthalazinyloxy)-1-azabicyclo(2.2.2)octane monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Phthalazinyloxy)-1-azabicyclo(2.2.2)octane monohydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a phthalazine moiety linked to an azabicyclooctane structure, making it a unique molecule of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Phthalazinyloxy)-1-azabicyclo(2.2.2)octane monohydrochloride typically involves the reaction of phthalazine derivatives with azabicyclooctane intermediates. The reaction conditions often require the use of solvents such as ethylene glycol and catalysts to facilitate the formation of the desired product . Specific details on the synthetic routes and reaction conditions can vary, but the general approach involves the formation of a phthalazinyloxy linkage through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Phthalazinyloxy)-1-azabicyclo(2.2.2)octane monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinyloxy derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents to the phthalazine or azabicyclooctane moieties.
Wissenschaftliche Forschungsanwendungen
3-(1-Phthalazinyloxy)-1-azabicyclo(2.2.2)octane monohydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s unique structure makes it a candidate for use in materials science and other industrial applications.
Wirkmechanismus
The mechanism of action of 3-(1-Phthalazinyloxy)-1-azabicyclo(2.2.2)octane monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalazine moiety may play a role in binding to these targets, while the azabicyclooctane structure could influence the compound’s overall stability and reactivity. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(1′-Phthalazinyl)-3-phenyl-5-arylfomazans: These compounds share the phthalazine moiety but differ in their overall structure and functional groups.
4-Hydroxy-2-quinolones: While not structurally identical, these compounds exhibit similar biological activities and are used in related research areas.
Uniqueness
3-(1-Phthalazinyloxy)-1-azabicyclo(222)octane monohydrochloride is unique due to its combination of the phthalazine and azabicyclooctane structures, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
149350-04-9 |
|---|---|
Molekularformel |
C15H18ClN3O |
Molekulargewicht |
291.77 g/mol |
IUPAC-Name |
1-(1-azabicyclo[2.2.2]octan-3-yloxy)phthalazine;hydrochloride |
InChI |
InChI=1S/C15H17N3O.ClH/c1-2-4-13-12(3-1)9-16-17-15(13)19-14-10-18-7-5-11(14)6-8-18;/h1-4,9,11,14H,5-8,10H2;1H |
InChI-Schlüssel |
NJAQROKEWALNRL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2CCC1C(C2)OC3=NN=CC4=CC=CC=C43.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


